molecular formula C3H4N2O2 B1461067 3-Methyl-1,2,4-oxadiazol-5-ol CAS No. 52386-40-0

3-Methyl-1,2,4-oxadiazol-5-ol

Cat. No. B1461067
CAS RN: 52386-40-0
M. Wt: 100.08 g/mol
InChI Key: RKRLQDJTVWZXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2,4-oxadiazol-5-ol is a chemical compound with the molecular formula C3H4N2O2 . It’s a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

A simple and efficient iodine-assisted protocol has been developed for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3 H)-ones. The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2,4-oxadiazol-5-ol consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They exist in four regioisomeric forms and established their potential for a wide range of applications .


Physical And Chemical Properties Analysis

3-Methyl-1,2,4-oxadiazol-5-ol has a molecular weight of 100.08, a melting point of 62 °C, and a predicted density of 1.55±0.1 g/cm3 .

Scientific Research Applications

  • Medicinal Chemistry

    • Oxadiazoles have been successfully utilized as an essential part of the pharmacophore .
    • They have shown potential in a wide range of applications, including anticancer, vasodilator, anticonvulsant, and antidiabetic treatments .
  • Anti-infective Agents

    • Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
  • High Energy Molecules

    • Oxadiazoles have been established as potential high-energy core .
    • Their derivatives have shown favorable oxygen balance and positive heat of formations .
  • Antidiabetic Agents

    • Oxadiazoles have been used in the synthesis of antidiabetic agents .
    • For instance, the compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione showed promising results by reducing glucose levels, comparable to the control drug glibenclamide .
  • Antibacterial Agents

    • Diversely substituted 1,2,4-oxadiazoles have been synthesized as antibacterial agents .
    • For example, a compound was found to be most effective against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 6.3 µg/mL .
  • High Energy Materials

    • Oxadiazoles have been established as potential high-energy materials .
    • Their derivatives have shown favorable oxygen balance and positive heat of formations .

Safety And Hazards

This compound is classified as a GHS07, with the signal word “Warning”. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Future Directions

1,2,4-oxadiazoles, including 3-Methyl-1,2,4-oxadiazol-5-ol, have shown potential for a wide range of applications, particularly as anti-infective agents . Future research may focus on further refinement of 1,2,4-oxadiazole as anti-infective agents , and the development of novel 1,2,4-oxadiazole-based drugs .

properties

IUPAC Name

3-methyl-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRLQDJTVWZXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431426
Record name 3-methyl-1,2,4-oxadiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,4-oxadiazol-5-ol

CAS RN

52386-40-0
Record name 3-methyl-1,2,4-oxadiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,4-oxadiazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2,4-oxadiazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-Methyl-1,2,4-oxadiazol-5-ol
Reactant of Route 3
Reactant of Route 3
3-Methyl-1,2,4-oxadiazol-5-ol
Reactant of Route 4
3-Methyl-1,2,4-oxadiazol-5-ol
Reactant of Route 5
Reactant of Route 5
3-Methyl-1,2,4-oxadiazol-5-ol
Reactant of Route 6
Reactant of Route 6
3-Methyl-1,2,4-oxadiazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.